1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene is an organic compound that features a trifluoromethyl group, a nitro group, and a methoxyphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene typically involves the nitration of 1-(4-Methoxyphenyl)-4-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, amines.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2-nitro-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(4-Methoxyphenyl)-4-(trifluoromethyl)benzene: Lacks the nitro group, affecting its potential biological activities.
2-Nitro-4-(trifluoromethyl)aniline: Contains both the nitro and trifluoromethyl groups but lacks the methoxyphenyl group.
Uniqueness: 1-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the benzene ring
Properties
Molecular Formula |
C14H10F3NO3 |
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Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-2-9(3-6-11)12-7-4-10(14(15,16)17)8-13(12)18(19)20/h2-8H,1H3 |
InChI Key |
WOHXMCYJYKNQBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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